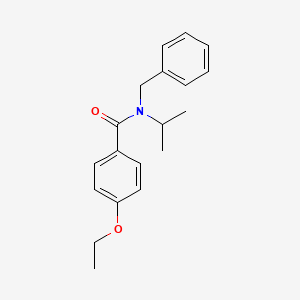![molecular formula C18H19N3O B5877468 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5877468.png)
2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a chemical compound that has been the focus of scientific research in recent years. It is a pyrano[4,3-b]pyridine derivative that has shown promising results in various areas of research.
Mécanisme D'action
The exact mechanism of action of 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is not fully understood. However, it is believed to exert its biological activity by inhibiting various enzymes and signaling pathways involved in the growth and proliferation of cancer cells, fungi, and bacteria. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and physiological effects:
Studies have shown that 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile exhibits a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and scavenge free radicals, thereby reducing oxidative stress. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile in lab experiments is its broad-spectrum activity against cancer cells, fungi, and bacteria. It also exhibits antioxidant properties, which makes it a useful tool for studying the effects of oxidative stress on various biological systems. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential use in combination therapy with other anticancer, antifungal, or antibacterial agents. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Finally, the potential use of this compound in the treatment of neurodegenerative diseases warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile involves the reaction of 2-amino-4,5-dimethylthiophene-3-carbonitrile with benzaldehyde in the presence of a catalytic amount of piperidine and acetic acid. The reaction is carried out under reflux conditions and yields the desired compound in good yield.
Applications De Recherche Scientifique
2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has been studied extensively for its potential applications in various areas of research. It has been found to exhibit anticancer, antifungal, and antibacterial activities. It has also been shown to possess antioxidant properties and has been investigated for its potential use in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(benzylamino)-7,7-dimethyl-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-18(2)9-16-15(12-22-18)8-14(10-19)17(21-16)20-11-13-6-4-3-5-7-13/h3-8H,9,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGXDDPQSRMYBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=C(C=C2CO1)C#N)NCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B5877392.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5877401.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinoxalinylpropanamide](/img/structure/B5877406.png)
![N-(4-{[(1-adamantylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B5877410.png)
![2-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B5877423.png)

![2-{[3-cyano-6-cyclopropyl-4-(4-methoxyphenyl)-2-pyridinyl]thio}acetamide](/img/structure/B5877433.png)
![2,4-dichloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5877439.png)

![N-(4-methylphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5877463.png)
![2-[4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5877487.png)
